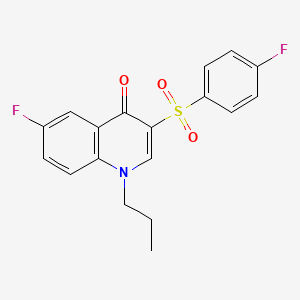

6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

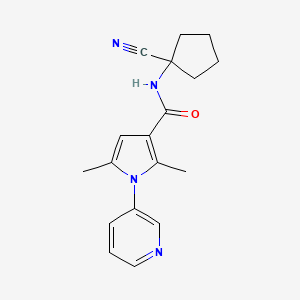

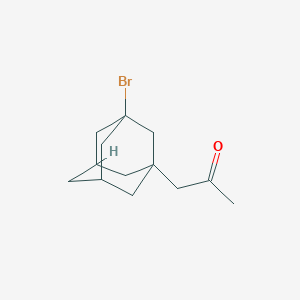

“6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one” is a chemical compound that belongs to the class of organic compounds known as quinolones and derivatives. These are compounds containing a quinolone moiety, which is a bicyclic compound made up of a benzene ring fused to a pyridine ring to form 2-quinolinone .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone core, with a fluorine atom at the 6-position, a (4-fluorophenyl)sulfonyl group at the 3-position, and a propyl group at the 1-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Biological Detection

A novel two-photon fluorescent probe, designed for the detection of 1,4-dithiothreitol (DTT), employs a structure that includes a fluorophenyl sulfonyl unit. This probe, by leveraging the sulfoxide group reduction to emit strong fluorescence, highlights the compound's potential in biological imaging and detection applications. The probe's quick response and high selectivity make it suitable for one- and two-photon imaging in HepG2 cells, showcasing its low cytotoxicity and applicability in biological contexts (Sun et al., 2018).

Synthesis of Heterocyclic Compounds

Research into the synthesis of ring-fluorinated isoquinolines and quinolines has shown the effectiveness of intramolecular substitution of sulfonamide nitrogens for vinylic fluorines, leading to high-yield production of fluorinated derivatives. This process underscores the utility of such compounds in synthesizing diverse heterocyclic structures, pivotal in drug development and synthetic chemistry (Ichikawa et al., 2006).

Antimicrobial Activity

Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and evaluated for their antimicrobial activity. The compounds showed significant activity against various bacterial and fungal strains, highlighting the potential of fluoroquinolone derivatives in developing new antimicrobial agents. Molecular docking studies further support their binding affinities and interactions with bacterial enzymes, suggesting a promising approach for designing effective antimicrobial drugs (Janakiramudu et al., 2017).

Fuel Cell Applications

A study on sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups synthesized using bis(4-fluorophenyl)sulfone demonstrates the relevance of fluorinated compounds in enhancing the properties of materials for fuel-cell applications. These copolymers exhibit high proton conductivity and mechanical properties, indicating their potential in improving the performance and durability of fuel cell membranes (Bae et al., 2009).

Photostability and Photochemical Behavior

The photochemistry of fluoroquinolones, such as ciprofloxacin, in aqueous solutions reveals insights into their photostability and reaction pathways upon irradiation. These studies help understand the stability and safety of fluoroquinolone-based drugs under different environmental conditions, contributing to the development of safer pharmaceuticals (Mella et al., 2001).

Wirkmechanismus

Safety and Hazards

Like all chemicals, this compound should be handled with care. The safety data sheet (SDS) for a similar compound, 4-Fluorophenol, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation, and it may be harmful to aquatic life with long-lasting effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-fluoro-3-(4-fluorophenyl)sulfonyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO3S/c1-2-9-21-11-17(18(22)15-10-13(20)5-8-16(15)21)25(23,24)14-6-3-12(19)4-7-14/h3-8,10-11H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSKNZUTTHGGOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2684448.png)

![2-(allylsulfanyl)-N-cyclopropyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2684449.png)

![5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684453.png)

![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2684457.png)

![2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2684461.png)